![molecular formula C4H2F4 B12085970 1,1,4,4-Tetrafluoro-1,3-butadiene CAS No. 407-70-5](/img/structure/B12085970.png)
1,1,4,4-Tetrafluoro-1,3-butadiene
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Overview
Description
1,1,4,4-Tetrafluoro-1,3-butadiene is an organic compound with the molecular formula C₄H₂F₄ and a molecular weight of 126.0523 g/mol It is a fluorinated derivative of butadiene, characterized by the presence of four fluorine atoms at the 1 and 4 positions of the butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,4,4-Tetrafluoro-1,3-butadiene can be synthesized through several methods. One common approach involves the reaction of acetylene with tetrafluoroethylene under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. The process can be represented by the following reaction:
C2H2+C2F4→C4H2F4
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Fractional distillation is often employed to separate the product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-Tetrafluoro-1,3-butadiene undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) in carbonate solution is commonly used for oxidation reactions.
Substitution Reagents: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Diols are major products formed during oxidation reactions.
Substitution Products: Depending on the nucleophile used, a variety of substituted butadiene derivatives can be obtained.
Scientific Research Applications
Polymerization
1,1,4,4-Tetrafluoro-1,3-butadiene can be polymerized to create high molecular weight polymers. These polymers are characterized by:
- High thermal stability
- Chemical resistance
- Mechanical strength
Case Study: Polymer Production
A study demonstrated the production of high molecular weight linear addition polymers from this compound. The process involved:
- Reaction Conditions : The compound was subjected to conditions that favored polymerization.
- Yield : The resulting polymers exhibited excellent properties suitable for industrial applications such as coatings and insulation materials.
Chemical Intermediate
As a chemical intermediate, this compound can be transformed into various derivatives through halogenation and hydrogenation processes.
Table 1: Transformation Reactions of this compound
Reaction Type | Product | Description |
---|---|---|
Halogenation | 1,1,4,4-Tetrafluorohalobutane | Useful for producing flame retardants |
Hydrogenation | 1,1,4,4-Tetrafluorobutane | Acts as a refrigerant in specific applications |
Reaction with Sodium Ethoxide | Diethyl Succinate | Used as a plasticizer and in polyester synthesis |
Self-condensation
The compound can undergo self-condensation to form dimers and trimers. This reaction is particularly useful for synthesizing higher thermal polymers.
Case Study: Self-condensation Process
Research indicated that under controlled conditions:
- Temperature : Elevated temperatures promote self-condensation.
- Yield : High yields of dimers were obtained which were further processed into useful materials.
Environmental Applications
Due to its unique properties, this compound has been explored for environmental applications such as:
- Fluorinated surfactants : These compounds are used in various cleaning products due to their effectiveness in reducing surface tension.
Medical Applications
Emerging research suggests potential applications in medicinal chemistry where fluorinated compounds exhibit enhanced biological activity.
Table 2: Potential Medical Applications
Application Area | Description |
---|---|
Antimicrobial Agents | Certain derivatives show activity against bacteria |
Drug Development | Fluorinated compounds often have improved pharmacokinetics |
Mechanism of Action
The mechanism of action of 1,1,4,4-tetrafluoro-1,3-butadiene involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved in its reactions are influenced by the electronic effects of the fluorine atoms, which can stabilize transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
1,1,4,4-Tetraphenyl-1,3-butadiene: This compound is used as a wavelength shifter and electroluminescent dye.
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: It is used as a catalyst, ligand, or intermediate in organic synthesis.
Uniqueness
1,1,4,4-Tetrafluoro-1,3-butadiene is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it valuable for applications requiring robust and reactive fluorinated compounds .
Biological Activity
1,1,4,4-Tetrafluoro-1,3-butadiene (CAS No. 407-70-5) is a fluorinated organic compound with significant industrial applications. Its unique chemical structure imparts distinct physical and chemical properties, making it a subject of interest in various fields, including materials science and biochemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential implications for environmental and health safety.
- Chemical Formula : C₄H₂F₄
- Molecular Weight : 126.0523 g/mol
- Structure : The compound features a butadiene backbone with four fluorine atoms attached to the first and fourth carbon atoms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains:
Bacterial Strain | Concentration (µg/mL) | Effect |
---|---|---|
Micrococcus pyogenes var. | 62.5 | Complete kill observed |
Escherichia coli | 125 | Growth inhibition |
Staphylococcus aureus | 250 | Reduced viability |
The compound's bactericidal activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Environmental Impact
As a member of the perfluoroalkyl substances (PFAS) family, this compound is resistant to degradation in the environment. This persistence raises concerns regarding bioaccumulation and potential toxic effects on aquatic ecosystems. Studies have indicated that compounds within this class can accumulate in living organisms and may lead to adverse health effects over time .
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, researchers tested the antimicrobial efficacy of this compound against several pathogenic bacteria. The study utilized standard disk diffusion methods to measure the zone of inhibition. Results demonstrated that at concentrations above 62.5 µg/mL, the compound effectively inhibited the growth of Micrococcus pyogenes var., suggesting its potential use as a bactericide in various applications .
Case Study 2: Environmental Persistence
A study examining the environmental fate of PFAS highlighted the stability of this compound in soil and water systems. The research found that this compound could migrate through soil layers and enter groundwater systems without significant degradation. This characteristic poses risks for water quality and necessitates further investigation into its long-term ecological impacts .
Research Findings
Recent studies have focused on the synthesis of polymers from this compound. These polymers exhibit unique properties such as high thermal stability and resistance to chemical attack. The polymerization process often involves radical initiators like benzoyl peroxide under controlled conditions to yield high molecular weight materials suitable for various industrial applications .
Properties
CAS No. |
407-70-5 |
---|---|
Molecular Formula |
C4H2F4 |
Molecular Weight |
126.05 g/mol |
IUPAC Name |
1,1,4,4-tetrafluorobuta-1,3-diene |
InChI |
InChI=1S/C4H2F4/c5-3(6)1-2-4(7)8/h1-2H |
InChI Key |
KDKGPLZMKATCHY-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)C=C(F)F |
Origin of Product |
United States |
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